4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine
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Overview
Description
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that contains both imidazo and pyrimidine rings This compound is known for its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6,8-trimethylimidazo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazo or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine
- 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)piperidine
- 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)thiomorpholine
Uniqueness
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to its specific substitution pattern on the imidazo and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the morpholine ring also contributes to its unique properties, such as increased solubility and potential for hydrogen bonding interactions.
Properties
CAS No. |
88896-76-8 |
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Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(4,6,8-trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C13H18N4O/c1-9-8-12(16-4-6-18-7-5-16)15-13-10(2)14-11(3)17(9)13/h8H,4-7H2,1-3H3 |
InChI Key |
ZGMWRXHIGPRFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=C(N12)C)C)N3CCOCC3 |
Origin of Product |
United States |
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